Anti-Inflammatory Activity with Reduced Glucocorticoid-like Side Effects: IL-8 Inhibition Without TAT Induction
Compounds of general formula I encompassing the 5-amino-6-hydroxy-benzocycloheptene scaffold inhibited lipopolysaccharide (LPS)-induced IL-8 secretion in the human monocyte THP-1 cell line, demonstrating anti-inflammatory efficacy at the cellular level [1]. Critically, the same compounds did not induce tyrosinaminotransferase (TAT) in rodent liver homogenates, in marked contrast to classical glucocorticoids where TAT induction serves as a biomarker for undesirable metabolic side effects including steroid diabetes [1]. This dual profile—cytokine suppression without TAT induction—is not reported for the 6-amino-5-hydroxy positional isomer series (Wong et al., 1984) and represents a class-level differentiation of the 5-amino-6-ol scaffold.
| Evidence Dimension | IL-8 cytokine secretion inhibition and TAT induction (side-effect marker) |
|---|---|
| Target Compound Data | Inhibited LPS-induced IL-8 secretion in THP-1 cells; no TAT induction in rodent liver |
| Comparator Or Baseline | Classical glucocorticoids (e.g., dexamethasone): inhibit IL-8 but induce TAT as a metabolic side-effect marker |
| Quantified Difference | Qualitative difference: IL-8 inhibition retained; TAT induction absent (specific quantitative fold-change values not disclosed in patent) |
| Conditions | THP-1 human monocyte cell line (IL-8); liver homogenate assay 8 hours post-administration in rodents (TAT) |
Why This Matters
For procurement decisions in anti-inflammatory drug discovery, this scaffold offers a starting point for dissociating anti-inflammatory efficacy from glucocorticoid-like metabolic toxicity, a differentiation not achievable with classical steroidal agents or the 6-amino-5-hydroxy isomer series.
- [1] Bayer Schering Pharma AG. 6,7,8,9-Tetrahydro-5-amino-5H-benzocyclohepten-6-ol Derivatives and Related Compounds Used as Anti-Inflammatory Agents. European Patent EP 1863765 A1, filed March 20, 2006, and published December 12, 2007. Priority: DE 102005014090 A, March 22, 2005. Also published as WO2006100099A1 and US20060247292A1. View Source
